4-nitro-6-(piperidin-1-yl)pyridin-2-amine

Catalog No.
S6531808
CAS No.
1692462-62-6
M.F
C10H14N4O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-6-(piperidin-1-yl)pyridin-2-amine

CAS Number

1692462-62-6

Product Name

4-nitro-6-(piperidin-1-yl)pyridin-2-amine

IUPAC Name

4-nitro-6-piperidin-1-ylpyridin-2-amine

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C10H14N4O2/c11-9-6-8(14(15)16)7-10(12-9)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,11,12)

InChI Key

GGQXYXIVKYDSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=N2)N)[N+](=O)[O-]

4-nitro-6-(piperidin-1-yl)pyridin-2-amine, also known as NI-1, is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂ and a molecular weight of 267.30 g/mol. It appears as a pale-yellow solid that is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide and ethanol. The compound has a melting point of 196-197°C and exhibits a UV absorption maximum at 354 nm with strong fluorescence emission at 538 nm. Discovered by Lidia Larina and colleagues in 2010, it has gained attention for its role as a potent inhibitor of eukaryotic translation initiation factor 4E (eIF4E), which is implicated in various cancers.

4-nitro-6-(piperidin-1-yl)pyridin-2-amine primarily functions through its interaction with eIF4E, inhibiting its activity and consequently blocking the translation of oncogenic mRNAs. This inhibition can lead to reduced tumor growth and progression. The compound can also induce autophagy in cancer cells, promoting the degradation of damaged proteins and organelles, further contributing to its potential therapeutic effects.

The biological activity of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine is largely centered around its ability to inhibit eIF4E. This protein is crucial for the regulation of gene expression and is often overexpressed in various cancers. By inhibiting eIF4E, this compound can suppress tumor growth and may serve as a promising candidate for cancer therapy . Additionally, studies have indicated that it can induce autophagy, suggesting multifaceted mechanisms of action against cancer cells.

The synthesis of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine involves a multistep process:

  • Starting Material: The synthesis begins with 4-nitro-6-bromopyridin-2-amine.
  • Reaction with Piperidine: This intermediate is reacted with piperidine in the presence of triethylamine.
  • Reduction: Following this reaction, reduction steps are performed.
  • Crystallization: Finally, the product is purified through crystallization.

Characterization techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

4-nitro-6-(piperidin-1-yl)pyridin-2-amine has several potential applications:

  • Cancer Therapy: Due to its ability to inhibit eIF4E and induce autophagy, it is being explored as a therapeutic agent for various cancers.
  • Research Tool: The compound serves as a valuable tool in basic research to study the role of eIF4E in gene expression and translation mechanisms.
  • Structure-Activity Relationship Studies: It is utilized in studies aimed at developing more potent and selective inhibitors of eIF4E.

Research indicates that 4-nitro-6-(piperidin-1-yl)pyridin-2-amine interacts specifically with eIF4E, leading to significant biological effects such as tumor suppression. Further studies are needed to elucidate its interactions with other cellular pathways and proteins involved in cancer progression . Its safety profile has been evaluated in preclinical studies, showing no acute toxicity at doses up to 400 mg/kg in mice, although long-term effects remain to be fully characterized.

Several compounds share structural or functional similarities with 4-nitro-6-(piperidin-1-yl)pyridin-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-amino-pyridine derivativesContains amino group on pyridine ringVaried biological activities depending on substitutions
Thiazolo[5,4-b]pyridine derivativesContains thiazole ring fused with pyridineKnown for diverse pharmacological properties
Pyrimidinyl biphenylureasBiphenyl structure with pyrimidinePotentially acts on cannabinoid receptors

While these compounds may exhibit similar mechanisms or target similar pathways, 4-nitro-6-(piperidin-1-yl)pyridin-2-amines' specific inhibition of eIF4E distinguishes it from others, making it particularly relevant in cancer research and therapeutic development .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.11167570 g/mol

Monoisotopic Mass

222.11167570 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-25-2023

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